molecular formula C9H15NO2 B11757325 ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate

ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B11757325
M. Wt: 169.22 g/mol
InChI Key: PZYIEJIXPMWKPS-XLPZGREQSA-N
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Description

Ethyl (1R,2R,4S)-7-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a unique azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,2R,4S)-7-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of an azabicycloheptane structure

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1

InChI Key

PZYIEJIXPMWKPS-XLPZGREQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2

Canonical SMILES

CCOC(=O)C1CC2CCC1N2

Origin of Product

United States

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